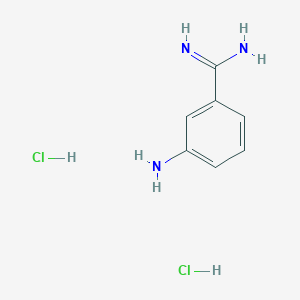

3-Aminobenzamidine dihydrochloride

Description

The exact mass of the compound m-Aminobenzamidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobenzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-6-3-1-2-5(4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFMMMVFFYPIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958337 | |

| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37132-68-6 | |

| Record name | m-Aminobenzamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037132686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzamidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and historical context of benzamidine-based inhibitors.

An In-Depth Technical Guide to the Discovery and Historical Context of Benzamidine-Based Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, evolution, and application of benzamidine-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, historical milestones, and key experimental methodologies that have established benzamidine as a cornerstone scaffold in medicinal chemistry, particularly in the inhibition of serine proteases.

The Biological Imperative: Why Inhibit Serine Proteases?

Serine proteases are a ubiquitous class of enzymes, constituting nearly one-third of all known human proteases.[1] Their name derives from a highly conserved catalytic triad in their active site, featuring a critical serine residue. These enzymes are fundamental to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and apoptosis.[1][2]

The activity of serine proteases is tightly regulated. Dysregulation can lead to severe pathological conditions such as thrombosis, excessive inflammation, cancer progression, and even death.[1] This critical role in both health and disease makes them prime targets for therapeutic intervention. The development of inhibitors that can selectively modulate the activity of specific serine proteases has therefore been a major focus of drug discovery for decades.

A Serendipitous Mimic: The Discovery of Benzamidine

The story of benzamidine begins not with a targeted design, but with fundamental biochemical investigation. Early research in the 1960s reported that trypsin, a model serine protease, could be inhibited by simple aliphatic and aromatic alkylamines.[3] This line of inquiry led to a pivotal 1968 study by Markwardt et al., which systematically described the inhibition constants for benzamidine and a variety of its analogues against key proteases like trypsin, plasmin, and thrombin.[3]

The foundational insight was the recognition of benzamidine as a structural mimic, or "mimetic," of the side chains of arginine and lysine.[4][5] Trypsin-like serine proteases exhibit a primary substrate specificity for cleaving peptide bonds following these positively charged residues. They achieve this specificity via a deep S1 binding pocket that contains a negatively charged aspartate residue at its base.

Benzamidine's effectiveness stems from its cationic amidinium group, which forms a strong salt bridge with this aspartate residue, effectively occupying the active site and preventing the natural substrate from binding.[3][4] This interaction is reversible and competitive, meaning benzamidine directly competes with the substrate for the enzyme's active site.[5][6][7][8]

From Simple Scaffold to Tailored Inhibitors: Early Structure-Activity Relationships (SAR)

The discovery of benzamidine's inhibitory activity immediately spurred investigations into its structure-activity relationship (SAR). Researchers began synthesizing and testing a series of substituted benzamidines to understand how modifications to the benzene ring would affect potency and selectivity against different proteases.[9][10]

These early studies revealed that the binding interactions were nuanced and enzyme-specific:

-

Thrombin: Inhibition was primarily influenced by the hydrophobicity of the substituent.[9]

-

Plasmin and C1s: Inhibition was affected by both the hydrophobicity and the electron-donating properties of the substituent group.[9]

-

Trypsin: Displayed a more complex interaction, with inhibition dependent on molar refractivity and molecular weight.[9]

This foundational work demonstrated that while the core benzamidine moiety provided the anchor into the S1 pocket, the substituents could be tuned to interact with secondary binding sites, thereby modulating the inhibitor's profile. A notable early success was 4-aminobenzamidine, which proved to be a slightly more potent inhibitor of trypsin than benzamidine itself.[3] This derivative was readily coupled to sepharose beads, creating an affinity medium that became an invaluable tool for the purification of trypsin-like proteases, a technique still widely used today.[3][11]

Table 1: Early Benzamidine Derivatives and their Inhibitory Constants (Ki)

| Compound | Trypsin Ki (μM) | Plasmin Ki (μM) | Thrombin Ki (μM) |

| Benzamidine | 19 - 35[6][8][12] | 350[8][12] | 220[8][12] |

| 4-Aminobenzamidine | ~10-20 | - | - |

| Various Derivatives | Wide Range | Wide Range | Wide Range |

| Ki values for 4-aminobenzamidine are generally reported as being slightly lower (more potent) than benzamidine, though exact values vary across studies. |

The Quest for Therapeutics: Benzamidine and the Coagulation Cascade

The potent inhibition of thrombin and other coagulation factors like Factor Xa (FXa) positioned benzamidine derivatives as promising candidates for the development of novel anticoagulants.[3][10][13] The therapeutic goal was to prevent thrombosis by precisely controlling the enzymatic cascade that leads to blood clot formation.[14][15]

However, translating a simple inhibitor into a viable drug presented significant challenges, including:

-

Selectivity: Achieving inhibition of the target protease (e.g., FXa) without significantly affecting other essential proteases.

-

Pharmacokinetics: Overcoming issues of poor oral bioavailability and rapid clearance from the body.[16]

This is where the principles of rational, structure-based drug design came to the forefront. By systematically studying the pharmacokinetic profiles of various derivatives, researchers found that replacing the highly basic benzamidine group with less basic mimics could dramatically improve oral absorption and decrease clearance.[16] This work culminated in the discovery of potent and orally bioavailable FXa inhibitors, such as SQ311, which utilizes a 1-aminoisoquinoline as the P1 ligand and inhibits FXa with a Kᵢ of 0.33 nM.[16]

Modern Context: From Lab Staple to Advanced Constructs

Today, benzamidine's legacy is twofold. It remains a standard, indispensable component in protease inhibitor "cocktails" used in research labs worldwide to prevent protein degradation during extraction and purification.[3][5][11] Its affordability and broad-spectrum activity against trypsin-like proteases make it a first line of defense for protein integrity.

Concurrently, the benzamidine scaffold continues to be a fertile ground for innovation:

-

Multivalent Inhibitors: A modern strategy involves linking multiple benzamidine moieties to a central scaffold.[17] This multivalency enhances inhibitory potency by increasing the effective local concentration of the inhibitor near the enzyme and promoting statistical rebinding, where if one moiety dissociates, another is close by to re-bind.[15][17]

-

Target Expansion: The fundamental principle of using benzamidine to target arginine/lysine binding pockets has been extended beyond proteases. For instance, novel benzamidine-based inhibitors have been designed to block the binding of Vascular Endothelial Growth Factor C (VEGF-C) to its receptor, Neuropilin-2, a target for inhibiting tumor metastasis.[18]

-

Synthetic Methodologies: The chemical synthesis of benzamidine derivatives is well-established, with methods like the Pinner reaction providing a common route from a nitrile to the desired amidine.[19]

Key Experimental Protocols

Protocol 1: Serine Protease Inhibition Assay (Chromogenic Substrate)

This protocol describes a self-validating system to determine the inhibitory constant (Kᵢ) of a benzamidine derivative against a protease like trypsin.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

-

Enzyme Stock: Prepare a concentrated stock of trypsin in a weak acid (e.g., 1 mM HCl) to maintain stability. Determine the active concentration by titration.

-

Inhibitor Stocks: Prepare a serial dilution of the benzamidine derivative in the assay buffer.

-

Substrate Stock: Prepare a stock of a chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in a suitable solvent like DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of assay buffer to each well.

-

Add varying concentrations of the inhibitor to the test wells. Include control wells with no inhibitor.

-

Add a fixed amount of the trypsin solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ based on the substrate concentration and the enzyme's Michaelis constant (Kₘ) for that substrate.

-

Protocol 2: Affinity Purification using Benzamidine-Sepharose

This workflow is used to purify trypsin-like serine proteases from a complex mixture like a cell lysate.[11]

-

Column Preparation:

-

Pack a chromatography column with Benzamidine-Sepharose resin.

-

Equilibrate the column by washing it with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0). The high salt concentration minimizes non-specific ionic interactions.[11]

-

-

Sample Loading:

-

Load the clarified protein sample (e.g., cell lysate) onto the equilibrated column. Allow the sample to flow through the resin at a controlled flow rate to ensure adequate binding time.

-

-

Washing:

-

Wash the column with 10-20 column volumes of binding buffer to remove unbound and non-specifically bound proteins. Monitor the UV absorbance (A₂₈₀) of the flow-through until it returns to baseline.

-

-

Elution:

-

Elute the bound serine protease from the resin. This is typically achieved by competitive elution or by changing the pH.

-

Competitive Elution: Apply an elution buffer containing a high concentration of free benzamidine (or another competitive inhibitor like arginine) to displace the protease from the immobilized ligand.

-

pH Elution: Apply a low pH elution buffer (e.g., 0.1 M Glycine-HCl, pH 3.0) to disrupt the ionic interaction between the enzyme and the benzamidine ligand.

-

-

Post-Elution:

-

Immediately neutralize the pH of the eluted fractions if low-pH elution was used to prevent denaturation of the purified enzyme.

-

Analyze the eluted fractions for purity and activity using SDS-PAGE and an enzyme activity assay, respectively.

-

Conclusion and Future Outlook

From its initial identification as a simple trypsin inhibitor, the benzamidine scaffold has proven to be remarkably versatile and enduring. Its journey illustrates a classic paradigm in drug discovery: the identification of a simple, effective pharmacophore followed by decades of iterative refinement to enhance potency, selectivity, and drug-like properties. It serves as a foundational tool in the biochemistry lab and a privileged scaffold in medicinal chemistry.[19][20] The ongoing exploration of multivalent constructs and novel therapeutic targets ensures that the story of benzamidine-based inhibitors is far from over, promising new innovations in the treatment of a wide range of human diseases.

References

- Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. (2012). Bioorganic & Medicinal Chemistry.

- Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed.

- Small-molecule inhibitor: benzamidine. (2023). MEROPS - the Peptidase Database.

- Benzamidine HCl hydrate | 1670-14-0. (n.d.). Benchchem.

- [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. (1981). Pharmazie.

- Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants. (n.d.). PubMed.

- Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study. (n.d.). PubMed.

- Serpin. (n.d.). Wikipedia.

- Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. (n.d.). GE Healthcare.

- Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. (2022). ACS Medicinal Chemistry Letters.

- Serine protease inhibitors and human wellbeing interplay: new insights for old friends. (2019). PMC.

- An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity. (n.d.). Benchchem.

- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (n.d.). PMC - NIH.

- Benzamidine | Trypsin Inhibitor. (n.d.). MedchemExpress.com.

- Inhibition of serine proteinases by benzamidine derivatives. (1977). Acta Biologica et Medica Germanica.

- Benzamidine. (n.d.). Wikipedia.

- Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Scheme for synthesis of novel benzamidine analogues. (n.d.). ResearchGate.

- DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. (n.d.). Google Patents.

- Benzamidine derivatives and their use as anti-coagulants. (n.d.). Google Patents.

- Design of benzamidine-type inhibitors of factor Xa. (n.d.). PubMed.

- Benzamidine (hydrochloride) (CAS Number: 1670-14-0). (n.d.). Cayman Chemical.

- Benzamidine Hydrochloride Hydrate - 1670-14-0. (n.d.). Discovery Fine Chemicals.

- trypsin inhibition by benzamidine-conjugated molecular glues. (n.d.). PMC - NIH.

- Benzamidine HCl Serine/threonin kinase inhibitor. (n.d.). Selleck Chemicals.

- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI.

- Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding. (n.d.). PubMed.

- The under‐appreciated world of the serpin family of serine proteinase inhibitors. (2023). PMC.

- Serine Protease Inhibitor Development. (n.d.). Creative Biolabs.

- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). NIH.

- Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. (2020). Bioorganic Chemistry.

- BENZYDAMINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. (n.d.). [Source not available].

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2025). PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- (PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. (2024). ResearchGate.

- Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. (2018). Mini-Reviews in Medicinal Chemistry.

- A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. (n.d.). PMC - NIH.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2025). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Serine Protease Inhibitor Development - Creative Biolabs [creative-biolabs.com]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzamidine - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 12. selleckchem.com [selleckchem.com]

- 13. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

- 14. Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Amidine Group in 3-Aminobenzamidine Dihydrochloride Activity

Abstract

3-Aminobenzamidine is a canonical competitive inhibitor of serine proteases, a broad and vital class of enzymes. Its inhibitory power is not accidental but is overwhelmingly dictated by the physicochemical properties and precise spatial arrangement of its amidine functional group. This technical guide provides an in-depth examination of the amidine group's central role in the inhibitory mechanism of 3-Aminobenzamidine. We will dissect the structural features of the amidine moiety, its critical interactions within the enzyme's active site, and the causality behind its effectiveness. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to characterize and quantify this inhibition, ensuring a robust and verifiable understanding of the structure-function relationship that makes 3-Aminobenzamidine a cornerstone tool in biochemical research.

The Amidine Moiety: A Privileged Pharmacophore for Serine Protease Inhibition

The effectiveness of a drug or inhibitor is fundamentally a story of molecular recognition. For 3-Aminobenzamidine, the protagonist of this story is the amidine group (-C(=NH)NH₂). This functional group is considered a "privileged" pharmacophore in the context of serine protease inhibition due to a confluence of chemical properties that make it an ideal mimic for the natural substrates of these enzymes.

Physicochemical Properties: Basicity, Resonance, and Geometry

At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This positive charge is not localized to a single nitrogen atom but is delocalized across the N-C-N system through resonance. This delocalization stabilizes the positive charge and presents a planar, triangular geometry with distributed charge, which is crucial for its function.

The key characteristics are:

-

High Basicity: The pKa of benzamidine is approximately 11.6, ensuring it is almost entirely protonated and positively charged at physiological pH (~7.4).

-

Charge Delocalization: Resonance stabilization of the amidinium cation makes it an effective and stable electrostatic partner in interactions.

-

Planar Geometry: The planar structure of the amidinium group allows for optimal alignment within the confined space of an enzyme's active site.

-

Hydrogen Bond Donors: The nitrogen atoms of the amidine group act as excellent hydrogen bond donors, enabling further specific interactions that enhance binding affinity.[1]

The Amidine as a Bioisostere for Arginine and Lysine

The primary reason for the amidine group's success lies in its remarkable ability to act as a bioisostere—a chemical substitute—for the side chains of arginine and lysine. Trypsin-like serine proteases are characterized by their specificity for cleaving peptide bonds following these positively charged amino acids.[2] This specificity is dictated by the architecture of the enzyme's primary binding cleft, known as the S1 specificity pocket.[3][4]

In enzymes like trypsin, the base of the S1 pocket contains a negatively charged aspartic acid residue (Asp189).[2] This creates a strong electrostatic attraction for the positively charged side chains of arginine or lysine, guiding the substrate into the correct orientation for catalysis. The protonated amidinium group of 3-Aminobenzamidine perfectly mimics the guanidinium group of arginine, allowing it to occupy the S1 pocket with high affinity.[5]

Mechanism of Inhibition: A Tale of Molecular Mimicry and Precise Interaction

3-Aminobenzamidine functions as a competitive inhibitor.[5][6] This means it directly competes with the natural substrate for binding to the enzyme's active site. Its success in this competition is entirely dependent on the interactions mediated by the amidine group.

Binding within the S1 Specificity Pocket

When 3-Aminobenzamidine enters the active site of a trypsin-like protease, the following key interactions occur:

-

Salt Bridge Formation: The primary and most critical interaction is the formation of a strong salt bridge (an electrostatic interaction combined with hydrogen bonding) between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate group of the Asp189 residue at the base of the S1 pocket.

-

Hydrogen Bonding: Additional hydrogen bonds are formed between the amidine's hydrogen atoms and the backbone carbonyl oxygens of residues lining the S1 pocket, such as Gly219 and Ser214 (in trypsin).

-

Hydrophobic/Pi-Stacking Interactions: The phenyl ring of the molecule provides a rigid scaffold and can participate in hydrophobic or pi-stacking interactions with other nonpolar residues within the binding pocket, further stabilizing the complex.[5]

These combined interactions anchor the inhibitor firmly within the active site, physically blocking access to the substrate and rendering the enzyme inactive.

Caption: Key interactions of the amidinium group within the S1 pocket.

Experimental Verification of Amidine-Mediated Inhibition

To rigorously characterize the inhibitory activity of 3-Aminobenzamidine and confirm the role of the amidine group, a series of well-established biochemical assays are required. The following protocols provide a self-validating workflow, from determining overall potency to elucidating the precise mechanism of action.

Protocol: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency. This protocol uses a chromogenic substrate that releases a colored product upon cleavage, which can be measured spectrophotometrically.

-

Rationale: This experiment establishes the dose-dependent effect of the inhibitor. By measuring the reaction rate at various inhibitor concentrations, we can quantify its potency. A low IC₅₀ value indicates a potent inhibitor.

Materials:

-

Purified Trypsin

-

3-Aminobenzamidine dihydrochloride stock solution

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the 3-Aminobenzamidine stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a buffer-only control (0% inhibition) and a high-concentration control for 100% inhibition.

-

Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add 20 µL of each inhibitor dilution. To this, add 160 µL of a working solution of trypsin in Assay Buffer.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme and reach equilibrium.[7]

-

Initiate Reaction: Add 20 µL of the BAPNA substrate solution to each well to start the reaction.

-

Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities as a percentage of the uninhibited control (0% inhibition).

-

Plot the % activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Elucidating Mechanism of Inhibition and Kᵢ (Inhibition Constant)

While IC₅₀ measures potency, it can vary with experimental conditions (like substrate concentration). The inhibition constant (Kᵢ) is a true measure of binding affinity. This protocol uses Michaelis-Menten kinetics to determine Kᵢ and confirm the competitive inhibition mechanism.

-

Rationale: By measuring how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) at different substrate concentrations, we can determine the mechanism. For a competitive inhibitor, Vₘₐₓ will remain unchanged, but the apparent Kₘ will increase because the inhibitor competes with the substrate for the same binding site.[8]

Procedure:

-

Experimental Setup: Design a matrix of experiments with varying concentrations of both the substrate (BAPNA) and the inhibitor (3-Aminobenzamidine). Use at least two fixed concentrations of the inhibitor (e.g., 0.5x Kᵢ and 2x Kᵢ, estimated from IC₅₀) and a zero-inhibitor control. For each inhibitor concentration, vary the substrate concentration (e.g., from 0.1x Kₘ to 10x Kₘ).

-

Reaction Measurement: For each condition, measure the initial reaction velocity (V₀) as described in the IC₅₀ protocol.

-

Data Analysis:

-

For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a series of Michaelis-Menten curves.

-

To accurately determine Kₘ and Vₘₐₓ, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Verification of Mechanism: In a Lineweaver-Burk plot, a competitive inhibitor will yield a series of lines that intersect at the same point on the y-axis (1/Vₘₐₓ), confirming that Vₘₐₓ is unchanged. The x-intercepts (-1/Kₘ,app) will shift, indicating an increase in apparent Kₘ.

-

Calculate Kᵢ: The Kᵢ can be determined from the relationship between the apparent Kₘ (Kₘ,app) observed in the presence of the inhibitor and the true Kₘ (in the absence of inhibitor) using the following equation: Kₘ,app = Kₘ * (1 + [I]/Kᵢ) Where [I] is the inhibitor concentration.

-

Caption: Workflow for determining inhibition mechanism and Kᵢ.

| Parameter | Description | Typical Value for 3-Aminobenzamidine vs. Trypsin |

| IC₅₀ | Inhibitor concentration causing 50% activity reduction. | Dependent on substrate concentration. |

| Kᵢ | Inhibition constant; a measure of affinity. | ~6.1 µM (for the para-isomer, p-aminobenzamidine)[9] |

| Mechanism | Mode of inhibition. | Competitive[5][6] |

| Key Interaction | The dominant binding force. | Salt bridge with Asp189 in the S1 pocket. |

Conclusion and Broader Implications

The activity of this compound is a direct and elegant consequence of the chemical nature of its amidine group. This functional group, by virtue of its positive charge, resonance stability, and hydrogen bonding capability, serves as a highly effective mimic of the natural substrates of trypsin-like serine proteases. Its ability to form a strong, specific salt bridge within the enzyme's S1 pocket is the cornerstone of its competitive inhibitory mechanism. The protocols detailed herein provide a robust framework for researchers to validate this mechanism and quantify the inhibitor's potency and affinity. Understanding this fundamental structure-activity relationship is not merely academic; it provides a foundational blueprint for the rational design of more selective and potent protease inhibitors for therapeutic applications, ranging from anticoagulants to anticancer agents.[10]

References

- Benchchem. (n.d.). This compound | 37132-68-6.

- Wikipedia. (2023). Serine protease.

- Monash University. (n.d.). Serine Proteases Substrate Specificity.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.

- LibreTexts Chemistry. (2025). 6.1: Serine proteases.

- Lecturio. (2015). Serine Protease: Background & Catalytic Mechanism – Biochemistry.

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- Welker, A., et al. (2021). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. ChemMedChem, 16(2), 340-354.

- Biochemistry Den. (n.d.). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.

- Welker, A., et al. (2020). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2.

- Stach, N., et al. (2019). S1 specificity pockets of Spl proteases in the context of their substrate specificities.

- eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*.

- Welker, A., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. PubMed.

- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.

- Johnson, G. (2021).

- LibreTexts Chemistry. (2020). 3.4: Physical Properties of Amides.

- Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance.

- LibreTexts Chemistry. (2022). 15.14: Physical Properties of Amides.

- Stürzebecher, J., et al. (1997). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091–3099.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- TutorChase. (n.d.). What are the physical properties of amides and how do they differ from other organic compounds?.

- Evans, S. A., et al. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of Biological Chemistry, 257(6), 3014-7.

- Laura, R., et al. (1980). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. Biochemistry, 19(21), 4859-64.

- Heliyon. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central.

- GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Inhibition: Understanding 4-Aminobenzamidine Dihydrochloride as a Serine Protease Inhibitor.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Heliyon. (2024).

- Angus, P. M., et al. (1995). Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions. Inorganic Chemistry, 34(21), 5273–5283.

Sources

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine protease - Wikipedia [en.wikipedia.org]

- 3. purdue.edu [purdue.edu]

- 4. youtube.com [youtube.com]

- 5. This compound | 37132-68-6 | Benchchem [benchchem.com]

- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 9. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Aminobenzamidine Dihydrochloride

Abstract: 3-Aminobenzamidine is a cornerstone scaffold in medicinal chemistry, particularly for the development of serine protease inhibitors. Its inherent ability to competitively inhibit a wide range of these enzymes makes it a valuable starting point for drug discovery programs targeting pathologies in coagulation, fibrinolysis, inflammation, and oncology.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-aminobenzamidine. We will dissect the molecular interactions governing its binding to serine protease active sites, explore how modifications to its core structure influence potency and selectivity, and provide validated experimental protocols for evaluating novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 3-aminobenzamidine scaffold for the rational design of potent and selective serine protease inhibitors.

The Central Role of 3-Aminobenzamidine in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site. They play critical roles in numerous physiological processes, and their dysregulation is implicated in many diseases. Consequently, the development of specific inhibitors for these enzymes is a major focus of therapeutic research.[2]

3-Aminobenzamidine serves as a privileged scaffold in this endeavor. It acts as a reversible, competitive inhibitor of trypsin-like serine proteases, which are enzymes that preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.[3] The dihydrochloride salt form of 3-aminobenzamidine enhances its aqueous solubility and stability, making it well-suited for experimental use.[1]

It is crucial to distinguish 3-aminobenzamidine, a serine protease inhibitor, from its structural relative, 3-aminobenzamide, which is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP).[1][4] While structurally similar, their primary molecular targets and biological effects are distinct.[1]

The Core Pharmacophore: Mechanism of Action

The inhibitory power of the benzamidine moiety lies in its structural and electrostatic mimicry of the side chains of arginine and lysine. This allows it to bind effectively within the S1 specificity pocket of trypsin-like serine proteases.[3]

Key Interactions:

-

Ionic Bonding: The positively charged amidinium group (-C(=NH)NH2) is the critical pharmacophore. It forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate side chain of a highly conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.[3][5] This interaction is the primary anchor for the inhibitor.

-

Hydrophobic Interactions: The benzene ring of the molecule engages in hydrophobic interactions with the sides of the S1 pocket, which are typically lined with nonpolar amino acid residues.[3] This contributes to the overall binding affinity.

The combination of a potent electrostatic anchor and favorable hydrophobic interactions explains the effectiveness of benzamidine-based compounds as competitive inhibitors for this class of enzymes.[3]

Caption: Binding mode of 3-aminobenzamidine in a serine protease S1 pocket.

Structure-Activity Relationship (SAR) Analysis

The 3-aminobenzamidine scaffold offers multiple points for chemical modification to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The SAR can be systematically explored by modifying three key regions: the amidine group, the benzene ring, and the 3-amino group.

The Amidine Group: The Non-Negotiable Anchor

The basicity and positive charge of the amidine group at physiological pH are paramount for its interaction with the Asp residue in the S1 pocket.

-

Requirement for Basicity: Modifications that significantly reduce the pKa of the amidine group will weaken the critical ionic interaction, leading to a substantial loss of inhibitory activity.

-

Structural Mimicry: This functional group is an excellent bioisostere for the guanidinium group of an arginine side chain, explaining its high affinity for trypsin-like proteases.

The Benzene Ring: Tuning Potency and Selectivity

Substitution on the benzene ring can modulate the inhibitor's electronic properties and introduce new interactions with the enzyme.

-

Positional Isomers: The position of the amino group is critical. For instance, 4-aminobenzamidine is a slightly more potent inhibitor of trypsin than benzamidine itself.[3] This suggests that substitution at the para-position can be beneficial, potentially through additional interactions or by optimizing the orientation within the pocket.

-

Hydrophobicity and Electronics: Studies on various substituted benzamidines have shown that inhibitory activity against proteases like thrombin is strongly affected by the hydrophobicity of the substituent.[6] For other enzymes like plasmin and C1s, both hydrophobicity and electron-donating properties of the substituent influence binding affinity.[6] This highlights that different proteases have unique S1 pocket environments, which can be exploited to achieve selectivity.

The 3-Amino Group: The Gateway to Specificity

The amino group at the meta-position serves as a versatile chemical handle for synthetic elaboration.[1] It provides a vector pointing out of the S1 pocket, allowing chemists to design derivatives that can interact with other specificity pockets (S2, S3, S4, etc.) or surface loops of the target protease. This is the primary strategy for converting a relatively non-specific inhibitor into a highly selective one.

-

Extending into Sub-pockets: By attaching larger chemical moieties to the 3-amino group, new interactions (e.g., hydrogen bonds, hydrophobic contacts) can be formed with residues outside the S1 pocket. This approach is fundamental to increasing both potency and selectivity for a specific target protease over others.

-

Example Application: 3-Aminobenzamidine has been used as a starting reactant in the synthesis of N-phenylamidines designed as selective inhibitors of human neuronal nitric oxide synthase, demonstrating its utility as a foundational building block.[7]

Quantitative SAR Data

The inhibitory potency of benzamidine derivatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

| Compound | Target Protease | Key Modification | Kᵢ or Kₑ (µM) | Reference |

| p-Aminobenzamidine | Trypsin | 4-amino substitution | 6.1 | [8] |

| p-Aminobenzamidine | Thrombin | 4-amino substitution | 65 | [8] |

| Benzamidine | Trypsin | Unsubstituted | 10 - 40 (range) | [3] |

| Benzamidine | Thrombin | Unsubstituted | 10 - 40 (range) | [3] |

| Benzamidine | Plasmin | Unsubstituted | 10 - 40 (range) | [3] |

| Pentamidine | Plasmin | Bivalent (short linker) | 2.1 | [9] |

| Tri-AMB | Plasmin | Trivalent (short linker) | 3.9 | [9] |

Table 1: Inhibitory constants for selected benzamidine derivatives against various serine proteases. This data illustrates the baseline potency and how modifications can influence activity.

The data clearly shows that even simple substitutions (e.g., moving the amino group) or creating multivalent structures can significantly alter inhibitory strength against different enzymes.[8][9]

Experimental Workflows for SAR Determination

A systematic evaluation of novel 3-aminobenzamidine analogs requires robust and reproducible biochemical assays. The primary goal is to determine the inhibition constant (Kᵢ) and assess the inhibitor's selectivity profile against a panel of relevant proteases.

Caption: A typical experimental workflow for SAR analysis of novel inhibitors.

Protocol: Determination of Kᵢ using a Chromogenic Substrate Assay

This protocol describes a standard method for determining the inhibitory potency of a 3-aminobenzamidine analog against a trypsin-like serine protease (e.g., trypsin, thrombin, plasmin).

Causality Behind Choices:

-

Chromogenic Substrate: A peptide substrate with a p-nitroaniline (pNA) group is used. Enzyme cleavage releases pNA, which has a distinct absorbance at 405 nm, providing a simple, continuous readout of enzyme activity.

-

Initial Velocity: Measurements are taken under initial velocity conditions (typically <10% substrate turnover) to ensure the reaction rate is linear and directly proportional to enzyme concentration. This is a prerequisite for valid Michaelis-Menten kinetics.

-

Competitive Inhibition Model: Because benzamidines compete with the substrate for the active site, a competitive inhibition model is used for data analysis. The apparent Kₘ increases in the presence of the inhibitor, while Vₘₐₓ remains unchanged.

Materials:

-

Target Serine Protease (e.g., Bovine Trypsin)

-

Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

Test Inhibitor (3-aminobenzamidine analog) dissolved in a suitable solvent (e.g., DMSO or water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock of the enzyme in a buffer that ensures its stability.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer. The final concentration used in the assay should be near the substrate's Kₘ value for the target enzyme.

-

Prepare a serial dilution of the test inhibitor in the assay buffer. It is critical to keep the final solvent concentration (e.g., DMSO) constant across all wells and typically below 1% to avoid affecting enzyme activity.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of assay buffer to each well.

-

Add the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" controls (enzyme + substrate) and "no enzyme" controls (inhibitor + substrate).

-

Add a fixed amount of the enzyme to all wells except the "no enzyme" controls.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme and reach equilibrium.[10]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately place the plate in the microplate reader, pre-set to the same temperature.

-

Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

To determine the Kᵢ, repeat the experiment using multiple substrate concentrations. Plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at different inhibitor concentrations.

-

Alternatively, use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) if the inhibition is competitive and the substrate concentration [S] and Michaelis constant (Kₘ) are known.

-

Conclusion and Future Directions

3-Aminobenzamidine dihydrochloride is more than just a simple protease inhibitor; it is a powerful and versatile chemical scaffold for the rational design of sophisticated therapeutics. A thorough understanding of its structure-activity relationship is essential for success. The key principles are:

-

Preserve the Amidinium: The positively charged amidine group is the indispensable anchor into the S1 pocket.

-

Tune the Ring: Substitutions on the benzene ring can modulate potency and provide an initial level of selectivity by exploiting subtle differences in the S1 pockets of various proteases.

-

Exploit the Amino Handle: The 3-amino group is the critical launch point for building extensions that interact with regions outside the S1 pocket, which is the most effective strategy for achieving high potency and exquisite selectivity.

Future research will continue to leverage this scaffold. The integration of computational methods like molecular docking and 3D-QSAR with traditional medicinal chemistry will accelerate the design of next-generation inhibitors with improved drug-like properties.[11] By applying the SAR principles outlined in this guide, researchers can more effectively translate the promise of the 3-aminobenzamidine core into clinically valuable protease inhibitors.

References

-

Ganesan, R., et al. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Retrieved from [Link]

-

MEROPS. (2023). Small-molecule inhibitor: benzamidine. The Peptidase Database. Retrieved from [Link]

-

Laura, R., et al. (1980). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-benzamidoxime group of inhibitor 3 enters the S1 pocket similar to the 1,3-substituted benzamidine of 2. ResearchGate. Retrieved from [Link]

-

Alves, C. S., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. ResearchGate. Retrieved from [Link]

-

Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH. Retrieved from [Link]

-

MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]

-

Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Retrieved from [Link]

-

Ebiloma, G. U., et al. (2022). Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Mares-Guia, M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. PubMed. Retrieved from [Link]

-

GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. GE Healthcare Life Sciences. Retrieved from [Link]

-

Fairlie, D. P. (2011). Towards Serine Protease Inhibitors. UQ eSpace - The University of Queensland. Retrieved from [Link]

-

PubMed Central. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. Retrieved from [Link]

-

Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PubMed. Retrieved from [Link]

-

Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. PMC - NIH. Retrieved from [Link]

-

Evans, S. A., et al. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. PubMed. Retrieved from [Link]

-

Wagner, T., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. OPUS. Retrieved from [Link]

-

El-Nassan, H. B., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 37132-68-6| Chemical Name : this compound. Pharmaffiliates. Retrieved from [Link]

-

Page, M. J., & Di Cera, E. (2008). Serine peptidases: classification, structure and function. Serine proteases - Biochemistry & Molecular Biology. Retrieved from [Link]

-

Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. Retrieved from [Link]

-

Wang, L., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

Sources

- 1. This compound | 37132-68-6 | Benchchem [benchchem.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. mdpi.com [mdpi.com]

The Synthetic Versatility of 3-Aminobenzamidine Dihydrochloride: A Technical Guide for Chemical Innovation

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzamidine moiety stands as a "privileged scaffold"—a molecular framework that consistently imparts valuable biological activity or material properties. Among its derivatives, 3-Aminobenzamidine dihydrochloride has emerged as a particularly versatile and powerful starting material. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a strongly basic amidine group, opens a gateway to a vast chemical space. This guide provides an in-depth exploration of the synthetic utility of this compound, offering not just protocols, but a rationale-driven approach to its application in the synthesis of high-value compounds, from targeted enzyme inhibitors to complex heterocyclic systems. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.

Core Attributes of this compound

Before embarking on its synthetic applications, a thorough understanding of the physicochemical properties of this compound is paramount. The dihydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and for specific reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 37132-68-6 | [2][3] |

| Molecular Formula | C₇H₉N₃·2HCl | [2][3] |

| Molecular Weight | 208.09 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 262-264 °C | [5] |

| Solubility | Soluble in water | [4] |

| Storage | 2-8°C, Refrigerator | [5][6] |

The key to its synthetic versatility lies in the differential reactivity of its two nitrogen-containing functional groups. The primary aromatic amine at the meta-position serves as a potent nucleophile for C-N bond formation, while the amidine group is a strong base and can act as a binucleophile in cyclization reactions.

Application in the Synthesis of Serine Protease and Kinase Inhibitors

A primary application of this compound is as a foundational building block for potent and selective enzyme inhibitors. The benzamidine moiety itself is a well-established pharmacophore that mimics the guanidinium group of arginine, allowing it to bind to the active sites of serine proteases like trypsin and thrombin.[1][7]

Synthesis of N-Aryl Benzamidines via Buchwald-Hartwig Amination

The synthesis of N-aryl benzamidines is a crucial step in the development of selective inhibitors for enzymes such as neuronal nitric oxide synthase (nNOS).[2] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds between aryl halides and amines.[8]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which yields the N-aryl product and regenerates the Pd(0) catalyst.[4] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Hypothetical N-Aryl-3-aminobenzamidine Derivative

-

Materials:

-

This compound

-

Aryl bromide (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃, 3.0 eq)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Add the aryl bromide followed by anhydrous 1,4-dioxane.

-

Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-aminobenzamidine derivative.[6]

-

Amide Coupling for Kinase Inhibitor Scaffolds

3-Aminobenzamidine can also be elaborated into potent kinase inhibitors. A common strategy involves the coupling of the amino group with a carboxylic acid to form an amide bond, a key structural motif in many kinase inhibitors.[9][10]

Mechanism Insight: Amide bond formation is typically facilitated by a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 3-aminobenzamidine, forming the stable amide bond.

Caption: General mechanism of EDC-mediated amide coupling.

Experimental Protocol: Amide Synthesis with a Carboxylic Acid

-

Materials:

-

This compound

-

Carboxylic acid (1.1 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

-

Add EDC·HCl and HOBt to the solution and stir for 30 minutes at room temperature to pre-activate the acid.

-

In a separate flask, dissolve this compound in DMF and add DIPEA to neutralize the hydrochloride salts.

-

Add the solution of 3-aminobenzamidine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.[10]

-

Synthesis of Heterocyclic Scaffolds

The true synthetic power of this compound is showcased in its ability to serve as a precursor for a diverse array of heterocyclic compounds. The amidine functionality is a key player in these transformations, often acting as a "N-C-N" building block in cyclocondensation reactions.

Pyrimidine Synthesis via Condensation with 1,3-Dicarbonyl Compounds

The Pinner synthesis and its variations provide a classic and reliable route to the pyrimidine core. This involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-keto ester.[2][11]

Mechanism Insight: The reaction is typically acid- or base-catalyzed. Under basic conditions, the 1,3-dicarbonyl compound is deprotonated to form an enolate, which then attacks one of the amidine carbons. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrimidine ring. The two nitrogen atoms of the amidine group and the carbon between them are incorporated into the final heterocyclic ring.

Caption: Reaction pathway for pyrimidine synthesis.

Experimental Protocol: Synthesis of a 2-(3-aminophenyl)-pyrimidine Derivative

-

Materials:

-

This compound

-

1,3-Diketone (e.g., acetylacetone, 1.0 eq)

-

Sodium ethoxide (2.2 eq)

-

Absolute ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

Add this compound to the solution and stir until it dissolves and the hydrochloride is neutralized.

-

Add the 1,3-diketone dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the collected solid or the organic extract with water, dry, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the 2-(3-aminophenyl)-4,6-dimethylpyrimidine.[12]

-

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Identification: The compound is harmful if swallowed and causes skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.[9][13]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategic starting material that provides access to a rich diversity of molecular architectures. Its utility in constructing potent enzyme inhibitors and complex heterocyclic systems underscores its importance in drug discovery and materials science. The protocols outlined in this guide serve as a robust foundation for researchers to not only replicate these transformations but also to innovate and expand upon them. The continued exploration of multicomponent reactions and novel catalytic systems involving this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant scientific and therapeutic impact.

References

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). [Link]

-

ResearchGate. Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2010). [Link]

-

UQ eSpace. Towards Serine Protease Inhibitors. [Link]

- Google Patents.

-

Pharmaffiliates. CAS No : 37132-68-6| Chemical Name : this compound. [Link]

-

RSC Publishing. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

PubMed Central. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

Sources

- 1. Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 37132-68-6 | Benchchem [benchchem.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 10. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Basic principles of serine protease inhibition by 3-Aminobenzamidine.

An In-Depth Technical Guide to the Inhibition of Serine Proteases by 3-Aminobenzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental principles governing the inhibition of serine proteases by 3-aminobenzamidine. Serine proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention and essential tools in biochemical research.[1] 3-Aminobenzamidine, a well-characterized competitive inhibitor, serves as a model compound for understanding the intricacies of active site-directed inhibition.[2] This guide will delve into the mechanistic underpinnings of serine protease catalysis, the specific molecular interactions that drive 3-aminobenzamidine's inhibitory activity, the kinetics of this inhibition, and the practical applications of this knowledge in experimental design and drug discovery. Through a synthesis of established biochemical principles and field-proven insights, this document aims to equip researchers with the foundational knowledge required to effectively utilize and study serine protease inhibitors.

The Serine Protease Catalytic Engine: A Primer

A thorough understanding of serine protease inhibition necessitates a foundational knowledge of their catalytic mechanism. Serine proteases, found in virtually all organisms, have convergently evolved a highly efficient catalytic device centered around a conserved catalytic triad of amino acid residues: Serine (Ser), Histidine (His), and Aspartate (Asp).[3][4] This triad, along with an "oxyanion hole," dramatically accelerates the hydrolysis of peptide bonds, a reaction that is otherwise kinetically slow under physiological conditions.[3][5]

The catalytic mechanism can be conceptualized as a "charge-relay" system.[4][6] The aspartate residue orients and polarizes the histidine, which in turn acts as a general base to abstract a proton from the serine's hydroxyl group.[4][7] This process generates a highly nucleophilic serine alkoxide ion, which then attacks the carbonyl carbon of the scissile peptide bond in the substrate.[4][6] This attack forms a transient, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds from the oxyanion hole.[5] The subsequent collapse of this intermediate leads to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The second phase of the reaction involves the hydrolysis of this intermediate by a water molecule, which is activated by the histidine residue, releasing the second part of the peptide and regenerating the active enzyme.

Caption: Competitive inhibition by 3-aminobenzamidine.

The Kinetics of Inhibition: A Quantitative Perspective

The interaction between 3-aminobenzamidine and a serine protease can be quantitatively described by its inhibition constant (Ki) . The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency; a lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

The Ki for 3-aminobenzamidine varies depending on the specific serine protease. This variation in affinity is a direct reflection of the subtle structural differences in the S1 pockets of different proteases. [8]

| Serine Protease | Approximate Ki for Benzamidine Derivatives (µM) | Reference |

|---|---|---|

| Trypsin | 11.2 - 18.4 | [9] |

| Thrombin | 65 | [10] |

| Plasmin | Varies | [11] |

| Human Tissue Kallikrein (hK1) | 146 | [12]|

Note: Ki values can vary based on experimental conditions such as pH, temperature, and the specific substrate used.

The competitive nature of the inhibition means that the effect of 3-aminobenzamidine can be overcome by increasing the substrate concentration. This is a hallmark of competitive inhibition and can be visualized using kinetic plots such as the Lineweaver-Burk plot, where the presence of the inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Experimental Protocols and Applications

The principles of 3-aminobenzamidine inhibition have led to its widespread use in various experimental applications, from basic research to biopharmaceutical manufacturing.

Serine Protease Inhibition Assay: A Step-by-Step Methodology

A common application is to determine the inhibitory potency of a compound against a specific serine protease. This is typically done using a chromogenic or fluorogenic substrate that releases a colored or fluorescent product upon cleavage by the enzyme.

Objective: To determine the Ki of 3-aminobenzamidine for a target serine protease.

Materials:

-

Purified serine protease

-

Chromogenic or fluorogenic substrate specific for the protease

-

3-Aminobenzamidine dihydrochloride solution of known concentration

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of the serine protease in assay buffer.

-

Prepare a series of dilutions of 3-aminobenzamidine in assay buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the serine protease to each well.

-

Add varying concentrations of 3-aminobenzamidine to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for equilibrium to be reached.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells simultaneously. It is recommended to test a range of substrate concentrations bracketing the Km value. [13]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor and substrate concentration.

-

Plot the data using a suitable kinetic model, such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition, to determine the Ki value. [15]

-

Caption: A generalized workflow for a serine protease inhibition assay.

Affinity Chromatography for Protein Purification

The specific and reversible binding of 3-aminobenzamidine to serine proteases makes it an excellent ligand for affinity chromatography . [16]By covalently immobilizing p-aminobenzamidine to a solid support, such as agarose beads, a highly selective resin can be created for the purification of trypsin-like serine proteases. [17] Principle: A crude protein mixture containing the target serine protease is passed through a column packed with p-aminobenzamidine-agarose. [18]The target protease binds to the immobilized ligand, while other proteins pass through. [16]After washing the column to remove non-specifically bound proteins, the purified protease can be eluted by changing the buffer conditions, such as lowering the pH or by competitive elution with a high concentration of free benzamidine. [18]This technique is widely used for purifying serine proteases from complex biological samples and for removing proteases like thrombin after the cleavage of fusion tags from recombinant proteins. [19]

Broader Implications and Future Directions

While 3-aminobenzamidine itself is primarily a research tool, the principles of its interaction with serine proteases have profound implications for drug discovery. The structural and mechanistic insights gained from studying simple inhibitors like 3-aminobenzamidine have guided the rational design of more potent and selective serine protease inhibitors for therapeutic use. [1]For example, understanding the key interactions in the S1 pocket has enabled the development of inhibitors with improved specificity for target proteases involved in diseases such as thrombosis, inflammation, and cancer.

Furthermore, the use of aminobenzamidine derivatives extends to the development of activity-based probes for profiling serine protease activity in complex biological systems and in applications for protein crystallography. [20][21]The continuous exploration of structure-activity relationships among benzamidine derivatives remains an active area of research, with the goal of developing novel inhibitors with tailored specificities and therapeutic profiles. [11][8]

Conclusion